tert-butyl 6-amino-1,4-thiazepane-4-carboxylate

Description

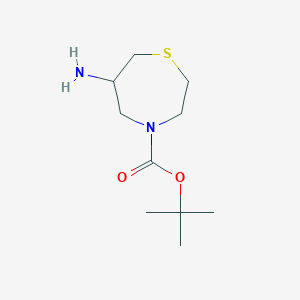

tert-Butyl 6-amino-1,4-thiazepane-4-carboxylate (CID: 84076243) is a heterocyclic compound featuring a seven-membered 1,4-thiazepane ring with an amino group at position 6 and a tert-butoxycarbonyl (Boc) protecting group at position 4. Its molecular formula is C₁₀H₂₀N₂O₂S, and its structure includes a sulfur atom in the thiazepane ring, distinguishing it from oxygen-containing analogs like oxazepanes . This compound is primarily utilized as an intermediate in pharmaceutical synthesis, leveraging its amino and Boc-protected functional groups for further derivatization.

Properties

IUPAC Name |

tert-butyl 6-amino-1,4-thiazepane-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2S/c1-10(2,3)14-9(13)12-4-5-15-7-8(11)6-12/h8H,4-7,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYVXQVCOGCKMAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCSCC(C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1784394-67-7 | |

| Record name | tert-butyl 6-amino-1,4-thiazepane-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclization of Mercaptoamine Intermediates

Comparative Analysis of Methodologies

The table below evaluates potential methods based on feasibility, yield, and scalability:

Protective Group Chemistry and Functionalization

The tert-butyl carbamate (Boc) group is critical for protecting the amine during synthesis. In piperazine derivatives, Boc protection is typically achieved using di-tert-butyl dicarbonate under mild conditions. For the target compound, introducing the Boc group early in the synthesis would prevent undesired side reactions during cyclization. Deprotection, if required, could be performed using trifluoroacetic acid (TFA) in dichloromethane.

Challenges and Optimization Opportunities

-

Ring Strain : The seven-membered thiazepane ring may introduce strain, affecting reaction kinetics. Using high-dilution conditions could mitigate premature polymerization.

-

Stereochemistry : The amino group’s position (C6) necessitates regioselective synthesis. Chiral auxiliaries or asymmetric catalysis might be required for enantioselective routes.

-

Scalability : Photocatalytic methods, while efficient, may face scalability issues due to light penetration limitations. Continuous-flow reactors could address this .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 6-amino-1,4-thiazepane-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiazepane ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form the corresponding thiazepane derivative with a reduced sulfur atom.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed:

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced thiazepane derivatives.

Substitution: Various substituted thiazepane derivatives depending on the nucleophile used.

Scientific Research Applications

tert-Butyl 6-amino-1,4-thiazepane-4-carboxylate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of tert-butyl 6-amino-1,4-thiazepane-4-carboxylate is not well-documented. as a thiazepane derivative, it is likely to interact with biological targets such as enzymes or receptors through its amino and thiazepane functional groups. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

tert-Butyl 6-amino-1,4-oxazepane-4-carboxylate

tert-Butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide

tert-Butyl 7-amino-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate hydrochloride

- Molecular Formula : C₁₄H₂₁ClN₂O₃

- Key Difference : Incorporates a benzoxazepine ring (aromatic fused system) and a hydrochloride salt .

- Improved stability and solubility in aqueous media via hydrochloride salt formation .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Predicted CCS (Ų) [M+H]+ | Density (g/cm³) | pKa |

|---|---|---|---|---|---|

| This compound | C₁₀H₂₀N₂O₂S | 232.34 | 153.1 | N/A | ~8–9* |

| tert-Butyl 6-amino-1,4-oxazepane-4-carboxylate | C₁₀H₂₀N₂O₃ | 212.28 | ~150† | N/A | ~7–8* |

| 1,1-Dioxide derivative | C₁₀H₂₀N₂O₄S | 264.34 | 155.2 (for [M+Na-2H]-) | 1.220 | 5.87 |

| Benzoxazepine hydrochloride derivative | C₁₄H₂₁ClN₂O₃ | 300.78 | N/A | N/A | N/A |

*Estimated based on functional group chemistry. †Inferred from analogous oxazepane structures.

CCS : Collision Cross Section (ion mobility metric). Data sourced from .

Reactivity and Stability

- Amino Group Reactivity: The primary amino group in all compounds enables nucleophilic reactions (e.g., acylation, alkylation), making them versatile intermediates .

- Sulfur Oxidation : The thiazepane’s sulfur can be oxidized to sulfoxide or sulfone derivatives, altering electronic properties and solubility .

- Boc Deprotection : The tert-butyloxycarbonyl group is acid-labile, allowing selective deprotection under mild acidic conditions .

- Stability Considerations : Sulfone derivatives exhibit higher thermal stability, while hydrochloride salts enhance hygroscopicity and shelf life .

Commercial Availability

Biological Activity

tert-butyl 6-amino-1,4-thiazepane-4-carboxylate (TBTA) is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₀H₂₀N₂O₄S

- Molecular Weight : 264.34 g/mol

- Structural Features : The compound contains a thiazepane ring, a carboxylate group, and a tert-butyl substituent, which are critical for its biological interactions.

The biological activity of TBTA is influenced by its ability to interact with various molecular targets in biological systems. The thiazepane ring and carboxylate group are thought to enhance binding affinity to enzymes or receptors, potentially modulating their activity. The compound may also undergo metabolic transformations that yield active metabolites, contributing to its pharmacological effects.

Antimicrobial Properties

Research indicates that TBTA exhibits antimicrobial activity. Compounds with similar thiazepane structures have been studied for their effectiveness against various pathogens, suggesting that TBTA may possess comparable properties.

Anticancer Activity

TBTA has been evaluated for its antiproliferative effects in cancer cell lines. A study reported that derivatives of thiazepanes showed significant activity against cancer cells, indicating that TBTA could be a promising candidate for further development as an anticancer agent. The specific mechanisms through which TBTA exerts these effects are still under investigation but may involve the inhibition of cell proliferation pathways.

Case Studies and Research Findings

-

Antiproliferative Activity :

- A study synthesized TBTA and evaluated its antiproliferative activity against various cancer cell lines. Results showed a notable reduction in cell viability at certain concentrations, highlighting its potential as an anticancer agent.

-

Antimicrobial Testing :

- In vitro testing demonstrated that TBTA exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests its potential application in developing new antimicrobial therapies.

-

Mechanistic Insights :

- Investigations into the mechanism of action revealed that TBTA may interact with specific enzymes involved in metabolic pathways, leading to altered cellular responses in treated cells.

Comparative Analysis with Related Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| This compound | Thiazepane | Contains a tert-butyl group and 1,1-dioxide |

| tert-butyl 6-amino-1,4-oxazepane-4-carboxylate | Oxazepane | Lacks sulfur; different ring structure |

| tert-butyl 6-(aminomethyl)-1,4-oxazepane-4-carboxylate | Oxazepane | Contains aminomethyl group instead of amino |

The table above illustrates the uniqueness of TBTA compared to other compounds with similar structures. Its specific functional groups may confer distinct biological properties worth exploring further.

Q & A

Q. What are the recommended synthetic routes for tert-butyl 6-amino-1,4-thiazepane-4-carboxylate, and how can reproducibility be ensured?

The synthesis typically involves ring-forming reactions, such as cyclization of precursor amines with sulfur-containing electrophiles, followed by Boc (tert-butoxycarbonyl) protection. Key steps include optimizing reaction time, temperature, and solvent polarity. For reproducibility, full characterization (NMR, IR, mass spectrometry) must align with literature data. Yield calculations should account for intermediates and purification losses. Experimental protocols should detail stoichiometry, solvent systems (e.g., DCM or THF), and workup procedures to minimize side reactions .

Q. What safety precautions are critical when handling this compound in the lab?

While specific toxicity data for this compound is limited, general carbamate handling guidelines apply: use fume hoods, nitrile gloves, and lab coats. Avoid inhalation/contact with dust or solutions. In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention. Store at room temperature in airtight containers away from oxidizing agents .

Q. How can the structure of this compound be confirmed using spectroscopic methods?

- NMR : NMR should show tert-butyl protons as a singlet (~1.4 ppm), while the thiazepane ring protons appear as multiplet signals (3.0–4.5 ppm). NMR confirms the carbonyl (170–175 ppm) and Boc group carbons.

- IR : Look for N-H stretches (~3350 cm), C=O (1680–1720 cm), and C-S (700–800 cm).

- Mass Spec : Molecular ion peaks should match the molecular weight (e.g., 244.3 g/mol for CHNOS) with fragmentation patterns consistent with the Boc group and thiazepane ring .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected splitting in NMR) be resolved during structural validation?

Contradictions may arise from conformational flexibility or impurities. Use variable-temperature NMR to assess dynamic effects or employ 2D techniques (COSY, HSQC) to assign overlapping signals. Cross-validate with X-ray crystallography (if crystalline) or computational modeling (DFT for optimized geometry and NMR chemical shift prediction) .

Q. What strategies are effective for introducing functional groups to the thiazepane core without ring degradation?

- Substitution : Replace the amino group via diazotization or nucleophilic substitution under mild conditions (e.g., DMF, 50°C).

- Reduction : Catalytic hydrogenation (H/Pd-C) can reduce nitro intermediates to amines without affecting the Boc group.

- Cross-coupling : Suzuki-Miyaura reactions on halogenated derivatives require careful ligand selection (e.g., Pd(PPh)) to preserve ring integrity .

Q. How can researchers address low yields in the final cyclization step of the thiazepane ring?

Low yields often stem from competing polymerization or incomplete ring closure. Mitigate by:

- Using high-dilution conditions to favor intramolecular reactions.

- Adding templating agents (e.g., metal ions) to pre-organize reactants.

- Screening catalysts (e.g., p-TsOH for acid-mediated cyclization) .

Q. What methodologies are suitable for evaluating the biological activity of this compound derivatives?

- In vitro assays : Screen for antimicrobial activity via broth microdilution (MIC determination) or anticancer potential using MTT assays on cancer cell lines.

- Structure-Activity Relationships (SAR) : Modify substituents (e.g., replacing Boc with other protecting groups) and compare bioactivity trends.

- Molecular docking : Predict binding affinity to target proteins (e.g., kinases) using software like AutoDock Vina, guided by the compound’s 3D structure .

Methodological Notes

- Synthesis Optimization : Kinetic studies (e.g., monitoring by TLC/HPLC) help identify rate-limiting steps.

- Data Interpretation : Use principal component analysis (PCA) to correlate spectral data with structural variations.

- Safety Compliance : Regularly update risk assessments using SDS templates from authoritative sources .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.